molecular formula C23H25N5O2S B2582383 N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzenesulfonamide CAS No. 320422-35-3

N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzenesulfonamide

Cat. No. B2582383
CAS RN: 320422-35-3
M. Wt: 435.55
InChI Key: BREDZFRTOAYAPO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C23H25N5O2S . It belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines .


Molecular Structure Analysis

The molecular weight of this compound is 435.54 . It consists of a pyrazolo[3,4-d]pyrimidine ring system, which is a pyrazole ring fused to a pyrimidine ring .

Scientific Research Applications

Synthesis and Biological Activity

N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzenesulfonamide is a compound that belongs to the broader class of sulfonamide derivatives, which have been extensively researched for various biological activities. The synthesis of sulfonamide derivatives often involves the incorporation of different functional groups to explore their potential as therapeutic agents.

For instance, studies have demonstrated the synthesis of sulfonamide derivatives to investigate their anti-HIV, anticancer, and radiosensitizing properties. One study reported the synthesis of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives as potential anti-HIV agents, highlighting the importance of structural modifications in enhancing biological activity (Brzozowski & Sa̧czewski, 2007). Another research effort focused on the synthesis of novel sulfonamide derivatives for anticancer and radiosensitizing evaluation, indicating the diversity of biological activities explored within this chemical class (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Mechanism of Action

The mechanism of action of this compound is not available in the sources I found .

properties

IUPAC Name

N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-15-6-10-17(11-7-15)20-19-21(24-14-25-22(19)28(26-20)23(3,4)5)27-31(29,30)18-12-8-16(2)9-13-18/h6-14H,1-5H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREDZFRTOAYAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)NS(=O)(=O)C4=CC=C(C=C4)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzenesulfonamide

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